N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide typically involves the reaction of 2-amino-5-nitrobenzoic acid with 2-methyl-3-(1,3-benzothiazol-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethyl sulfoxide (DMSO)
Oxidation: Potassium permanganate, sulfuric acid
Major Products
Reduction: N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-aminobenzamide
Substitution: Various substituted benzothiazole derivatives
Oxidation: N-[3-(1,3-benzothiazol-2-yl)-2-carboxyphenyl]-2-nitrobenzamide
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.
Biology: The compound is used in research related to enzyme inhibition and protein-ligand interactions.
Industry: It is explored for its use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide
- N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and benzothiazole moiety contribute to its potent biological activity and make it a valuable compound for research in medicinal chemistry and related fields .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-13-14(21-23-17-9-3-5-12-19(17)28-21)8-6-10-16(13)22-20(25)15-7-2-4-11-18(15)24(26)27/h2-12H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNRMPNWICSGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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